molecular formula C12H15N5O2 B7578731 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid

4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid

Cat. No. B7578731
M. Wt: 261.28 g/mol
InChI Key: CAVKFSQCHQCBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications.

Scientific Research Applications

4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and pancreatic cancer cells. In inflammation and autoimmune disorders, this compound has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

Mechanism of Action

4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation, immune responses, and cell survival. This compound inhibits the activity of inhibitor of kappa B kinase (IKK), a key enzyme in the NF-κB pathway, leading to the suppression of NF-κB activation and downstream gene expression. This mechanism of action makes this compound a promising therapeutic agent for diseases associated with NF-κB dysregulation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and metastasis. In inflammation and autoimmune disorders, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation and immune responses. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid has several advantages for lab experiments, including its high purity and specificity for IKK inhibition. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using this compound.

Future Directions

There are several future directions for research on 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and to optimize its pharmacokinetic properties for clinical use.
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its selective inhibition of the NF-κB pathway and range of biochemical and physiological effects make it an attractive target for further research. However, its limitations should be taken into consideration when designing experiments using this compound. Further studies are needed to fully understand its therapeutic potential and to develop more potent and selective inhibitors based on its structure.

Synthesis Methods

The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid involves the reaction of 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline with 5-aminotetrazole to form the intermediate 8-chloro-1-methyl-1,2,3,4-tetrahydroisobenzofuran-3-carboxylic acid. This intermediate is then reacted with cyclohexylamine to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research.

properties

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c18-12(19)8-1-3-9(4-2-8)15-10-11-16-14-7-17(11)6-5-13-10/h5-9H,1-4H2,(H,13,15)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVKFSQCHQCBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC2=NC=CN3C2=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.